
Nickel(II) nitrite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nickel nitrite appears as a crystalline solid or the solid dissolved in a liquid. Denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. Noncombustible, but accelerates the burning of combustible materials. Used to make other chemicals.
Aplicaciones Científicas De Investigación
Coordination Modes and Crystal Structures :
- Nickel(II) amine nitrite compounds exhibit diverse coordination modes influenced by the nature of the amine ligand. These compounds demonstrate variations in bonding modes and crystallization pathways, influenced by intra- and inter-molecular hydrogen bonds (Wen, Bernal & Fronczek, 1999).
- Structural and magnetic versatility of nickel(II) complexes with different polyatomic monoanions, including nitrite, has been explored. These complexes exhibit diverse structural and magnetic properties depending on the ligands involved (Mukherjee, Drew, Gómez‐García & Ghosh, 2009).
Photocatalytic Applications :
- Nickel(II) oxide (NiO), derived from nickel(II) nitrite, shows promising photocatalytic activity for hydrogen evolution from water. This is enhanced in nanocrystals due to increased p-type character and improved photocatalytic activity (Nail, Fields, Zhao, Wang, Greaney, Brutchey & Osterloh, 2015).
Nitrite-Nitrito Interconversion :
- Simple mono-nuclear nickel(II) complexes demonstrate reversible nitro-nitrito inter-conversion in the solid state, indicating potential applications in materials science and chemistry (Sabbani & Das, 2009).
Environmental Remediation :
- Research on nickel(II) adsorption in water pollution control indicates its critical role in environmental management. This compound, as a toxic element, requires effective remediation strategies for environmental sustainability (Islam, Awual & Angove, 2019).
Dye-Sensitized Solar Cells :
- Nickel(II) oxide, a derivative of this compound, is utilized in dye-sensitized photocathodes and tandem dye-sensitized solar cells. Its properties like pore-size distribution and crystallinity are optimized for enhanced photovoltaic performance (Nattestad, Ferguson, Kerr, Cheng & Bach, 2008).
Synthesis of Nickel(II) Nanocomposites :
- Nickel nitride, an attractive material for catalysis, can be produced from this compound. Novel wet-chemical approaches enable the formation of nickel/nickel nitride nanocomposites, potentially useful for tuning catalytic properties (Gage, Ruddy, Pylypenko & Richards, 2016).
Nickel Mining and Environmental Impact :
- Research on global trends in nickel mining, including that of this compound, highlights environmental impacts and energy costs associated with nickel production. Understanding these trends is crucial for addressing ecological and technological challenges (Mudd, 2010).
Propiedades
Número CAS |
17861-62-0 |
|---|---|
Fórmula molecular |
N2NiO4 |
Peso molecular |
150.7 g/mol |
Nombre IUPAC |
nickel(2+);dinitrite |
InChI |
InChI=1S/2HNO2.Ni/c2*2-1-3;/h2*(H,2,3);/q;;+2/p-2 |
Clave InChI |
ZVHHIDVFSYXCEW-UHFFFAOYSA-L |
SMILES |
N(=O)[O-].N(=O)[O-].[Ni+2] |
SMILES canónico |
N(=O)[O-].N(=O)[O-].[Ni+2] |
Descripción física |
Nickel nitrite appears as a crystalline solid or the solid dissolved in a liquid. Denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. Noncombustible, but accelerates the burning of combustible materials. Used to make other chemicals. |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


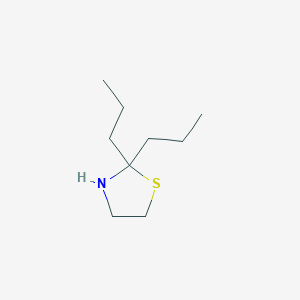

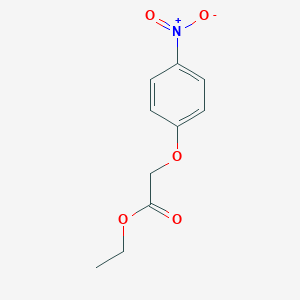

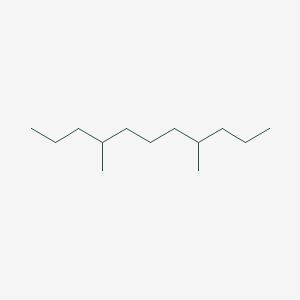
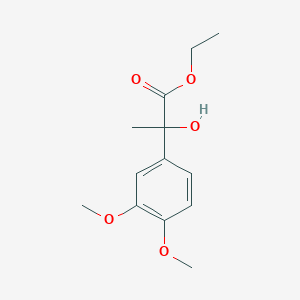
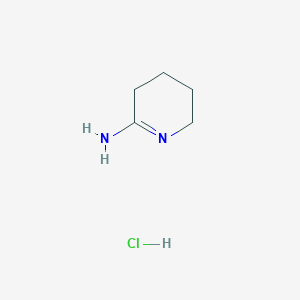
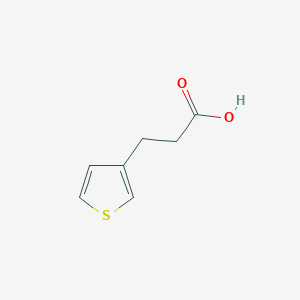
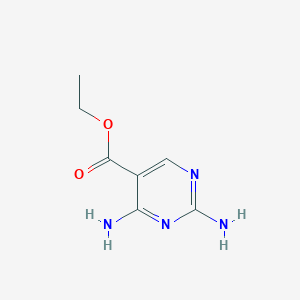
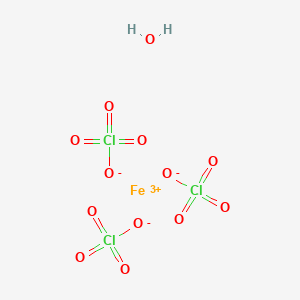
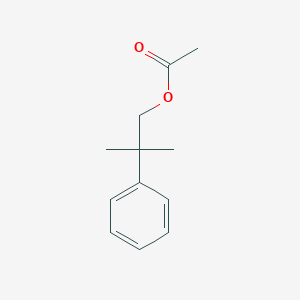

![Benzoxazole, 2-[4-(2-[1,1'-biphenyl]-4-ylethenyl)phenyl]-5-(1,1-dimethylethyl)-](/img/structure/B98421.png)

